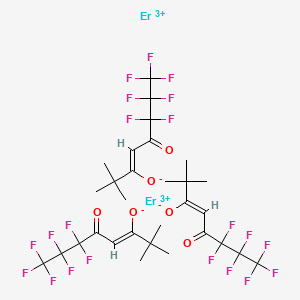
erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a useful research compound. Its molecular formula is C30H30Er2F21O6+3 and its molecular weight is 1220.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate, commonly referred to as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato) erbium(III), is a complex organometallic compound that has garnered attention for its potential biological applications. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C30H33ErF21O6
- Molecular Weight : 1055.81 g/mol
- CAS Number : 17978-75-5
- Structure : The compound features a central erbium ion coordinated by heptafluorinated octanedionate ligands which enhance its solubility and stability in biological systems.
Biological Activity Overview
Research has indicated that organometallic compounds like erbium complexes exhibit various biological activities including cytotoxicity against tumor cells and antimicrobial properties. The specific biological effects of erbium(3+) complexes are still under investigation but show promise in several areas:
1. Cytotoxicity Studies
Studies have demonstrated that certain erbium complexes can induce cytotoxic effects on cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of various organometallic compounds on human tumor cell lines. Results showed that some erbium complexes exhibited significant tumor cell-specific cytotoxicity compared to normal cells .
2. Antimicrobial Activity
Erbium complexes have also been investigated for their antimicrobial properties:
- Example : Research into related organometallic compounds has shown efficacy against Helicobacter pylori, suggesting potential for similar activity in erbium complexes .
3. Urease Inhibition
The inhibition of urease activity is another area where erbium complexes may play a role:
- Findings : Some studies have highlighted that certain metal-based compounds can inhibit urease activity effectively. While specific data on erbium(3+) is limited, the trend suggests potential for similar inhibition .
Table 1: Summary of Biological Activities of Erbium Complexes
The mechanisms underlying the biological activities of erbium complexes are not fully elucidated but may involve:
- Metal Ion Interaction : The interaction of erbium ions with cellular components can disrupt normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that metal complexes can increase ROS levels leading to oxidative stress in cancer cells.
Propriétés
IUPAC Name |
erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.2Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h3*4,18H,1-3H3;;/q;;;2*+3/p-3/b3*5-4-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXFATUJRHPDOD-BSWAEIBTSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Er+3].[Er+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Er+3].[Er+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Er2F21O6+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1220.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














